VPS34 inhibitor 1

概要

説明

VPS34 inhibitor 1 is a selective inhibitor of the vacuolar protein sorting 34 (VPS34), a class III phosphoinositide 3-kinase (PI3K). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the fields of cancer treatment and immunology. VPS34 plays a crucial role in autophagy, a cellular process that degrades and recycles cellular components, and its inhibition can have profound effects on cellular functions .

準備方法

The synthesis of VPS34 inhibitor 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes the use of phosphatidylinositol as a starting material, which undergoes phosphorylation and other chemical modifications to yield the final product. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity .

Industrial production methods for this compound are designed to optimize the efficiency and scalability of the synthesis process. These methods may involve the use of automated systems and advanced purification techniques to produce large quantities of the compound with consistent quality .

化学反応の分析

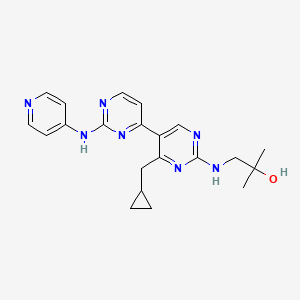

Structural Characteristics and Target Engagement

VPS34-IN1 (CAS 1383716-33-3) is a pyridinylaminobipyrimidinylamino compound that binds reversibly to the ATP-binding pocket of VPS34 . Its structure enables selective inhibition by interacting with hydrophobic residues in the kinase domain, achieving IC₅₀ = 15–25 nM against recombinant VPS34 while showing >1,000-fold selectivity over class I/II PI3Ks and 340 other kinases .

Table 1: Selectivity Profile of VPS34-IN1

| Target | IC₅₀ (nM) | Selectivity vs. VPS34 | Source |

|---|---|---|---|

| VPS34 | 15–25 | — | |

| Class I PI3Kα | >10,000 | >400-fold | |

| mTOR | >10,000 | >400-fold | |

| SGK3 (cellular) | ~50% inhibition at 1 µM | — |

Mechanism of Enzymatic Inhibition

VPS34-IN1 acts as a competitive ATP antagonist , blocking PtdIns(3)P synthesis at endosomal membranes . This inhibition disrupts:

- Autophagic flux : Reduces LC3-II accumulation and increases p62 protein levels (IC₅₀ = 5 µM in AML cells) .

- SGK3 activation : Suppresses phosphorylation of SGK3’s T-loop (PDK1 site) and hydrophobic motif (mTOR site) by depleting PtdIns(3)P pools .

Table 2: Functional Effects in Cellular Models

| Cell Type | Effect Observed | Concentration | Source |

|---|---|---|---|

| AML cells (MOLM-14) | Apoptosis induction | 5–10 µM | |

| Huh7 hepatocytes | SGK3 phosphorylation reduced by 50–60% | 1 µM | |

| CAL-1 (BPDCN) | STING pathway activation | 5 µM |

Metabolic Pathways

In vivo studies reveal two primary metabolic pathways:

- N-Demethylation : Removal of methyl groups from the aminopyrimidine moiety .

- Cyclopropyl oxidation : Oxidation of the cyclopropane ring, generating polar metabolites .

These pathways contribute to its moderate clearance and oral bioavailability in preclinical models .

Synergy with Chemotherapeutic Agents

- l-Asparaginase : Enhances apoptosis in AML cells (synergy score = 15.2 at 5 µM VPS34-IN1) .

- STING agonists : Amplifies type I interferon production in BPDCN cells by 15-fold .

Downstream Signaling Modulation

- mTORC1 inhibition : Suppresses phosphorylation of P70S6K (Thr389) and 4EBP1 (Thr37/46) .

- STAT5 inhibition : Blocks FLT3-ITD signaling in AML, reducing leukemic cell survival .

Pharmacokinetic and Pharmacodynamic Profile

| Parameter | Value | Model System | Source |

|---|---|---|---|

| Plasma half-life (t₁/₂) | 2.3 hours | Mouse | |

| Oral bioavailability | 34% | Rat | |

| Protein binding | >95% | Human serum |

Critical Research Findings

科学的研究の応用

Acute Myeloid Leukemia (AML)

One of the most significant applications of VPS34-IN1 is in the treatment of acute myeloid leukemia. Research has demonstrated that VPS34-IN1 induces apoptosis specifically in AML cells while sparing normal hematopoietic cells. In a study involving nine AML cell lines and primary leukemic cells from patients, VPS34-IN1 was shown to significantly impair cell viability and induce dose-dependent cell death. The compound also inhibited basal autophagy and disrupted vesicular trafficking, contributing to its antileukemic effects .

Other Cancer Types

VPS34-IN1 has also been investigated for its effects on other malignancies. For instance, it has been shown to synergize with other treatments in renal tumor cell lines by inhibiting both VPS34 and mTOR pathways, suggesting a potential combination therapy approach . Additionally, studies indicate that VPS34-IN1 can enhance the efficacy of chemotherapeutic agents by sensitizing cancer cells to apoptosis .

Immunological Applications

VPS34-IN1's role extends beyond oncology; it also influences immune responses. The inhibitor has been found to interfere with plasmacytoid dendritic cells' (pDCs) function by blocking the recruitment of serum and glucocorticoid-regulated kinase 3 (SGK3) to endosomes, essential for Toll-like receptor signaling. Interestingly, while it inhibits certain immune functions, VPS34-IN1 can enhance pDCs' response to STING agonists, indicating a dual role in modulating immune responses .

Summary of Case Studies

作用機序

The mechanism of action of VPS34 inhibitor 1 involves the inhibition of VPS34, a key enzyme in the autophagy pathway. VPS34 phosphorylates phosphatidylinositol to produce phosphatidylinositol 3-phosphate (PI3P), a lipid that recruits proteins involved in autophagy and vesicular trafficking .

By inhibiting VPS34, this compound disrupts the production of PI3P, leading to the inhibition of autophagy and other cellular processes. This compound also affects the recruitment of specific proteins to endosomes, further disrupting cellular functions .

類似化合物との比較

VPS34 inhibitor 1 is unique in its selectivity and potency as an inhibitor of VPS34. Compared to other similar compounds, such as wortmannin and SAR405, this compound has a higher selectivity for VPS34 and does not significantly inhibit other kinases .

Similar compounds include:

- Wortmannin: A broad-spectrum PI3K inhibitor that also inhibits VPS34 but with lower selectivity.

- SAR405: A selective VPS34 inhibitor with similar applications but different chemical properties.

- GSK2358994A: Another selective VPS34 inhibitor identified in high-throughput screening studies .

These compounds share some similarities in their mechanisms of action and applications but differ in their selectivity, potency, and chemical properties, making this compound a unique and valuable tool in scientific research and drug development .

生物活性

VPS34 inhibitor 1, also known as VPS34-IN1 or Compound 19, is a selective inhibitor of the vacuolar protein sorting 34 (VPS34) enzyme, a member of the class III phosphoinositide 3-kinase family. This compound has garnered significant attention due to its role in modulating autophagy and influencing various cellular pathways implicated in cancer and other diseases. This article explores the biological activity of VPS34-IN1, highlighting its mechanisms of action, effects on cellular functions, and potential therapeutic applications.

VPS34-IN1 exhibits potent inhibition of VPS34 with an IC50 value of approximately 15-25 nM, demonstrating high selectivity against other kinases. Its primary mechanism involves the disruption of phosphatidylinositol-3-phosphate (PtdIns(3)P) production at endosomal membranes, which is crucial for autophagy and vesicular trafficking processes . The rapid action of VPS34-IN1 leads to a significant reduction in PtdIns(3)P levels within minutes of administration, impacting downstream signaling pathways such as mTORC1 and FLT3-ITD .

Antileukemic Activity

One of the most notable studies on VPS34-IN1 reported its antileukemic effects in acute myeloid leukemia (AML) cells. The compound induced apoptosis in various AML cell lines and primary leukemic cells from patients while sparing normal hematopoietic progenitor cells . The study demonstrated that:

- Dose-Dependent Cell Death : VPS34-IN1 caused significant cell death in nine tested AML cell lines and primary cells from 23 patients.

- Mechanisms of Cell Death : The apoptosis was characterized by mitochondrial depolarization and cleavage of apoptotic markers such as PARP and caspases .

- Synergistic Effects : When combined with other chemotherapeutic agents, VPS34-IN1 exhibited enhanced cytotoxicity, indicating potential for combination therapies in AML treatment.

Immune Modulation

VPS34-IN1 has also been shown to reprogram tumor microenvironments from "cold" to "hot," enhancing immune cell infiltration and improving responses to immunotherapies such as anti-PD-L1/PD-1 treatments . Key findings include:

- Enhanced T Cell Infiltration : Treatment with VPS34-IN1 increased the presence of CD4+ T effector cells in tumors.

- Cytokine Production : The inhibitor promoted the upregulation of pro-inflammatory cytokines such as CCL5 and CXCL10, contributing to a more favorable immune environment for tumor rejection .

Pharmacological Properties

The pharmacokinetic properties of VPS34-IN1 have been characterized extensively. It is orally bioavailable and demonstrates robust inhibition of autophagy across various models. These properties make it a valuable tool for both research and potential therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of VPS34-IN1 across different contexts:

特性

IUPAC Name |

1-[[4-(cyclopropylmethyl)-5-[2-(pyridin-4-ylamino)pyrimidin-4-yl]pyrimidin-2-yl]amino]-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7O/c1-21(2,29)13-25-19-24-12-16(18(28-19)11-14-3-4-14)17-7-10-23-20(27-17)26-15-5-8-22-9-6-15/h5-10,12,14,29H,3-4,11,13H2,1-2H3,(H,24,25,28)(H,22,23,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTIGGCBXFIZJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1=NC=C(C(=N1)CC2CC2)C3=NC(=NC=C3)NC4=CC=NC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。